N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the reaction of 2-oxopyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides.
Oxidation and Reduction: The pyrrolidinone ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while hydrolysis would produce the corresponding acid or amide.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving enzyme inhibition or protein modification.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use as a precursor in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide would depend on its specific application. In biochemical contexts, it might interact with enzymes or proteins, leading to inhibition or modification. The chloroacetyl group could act as an electrophile, reacting with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)-2-pyrrolidinone: Similar structure but lacks the additional acetamide group.
2-chloro-N-(2-oxopyrrolidin-1-yl)acetamide: Similar but with different substitution patterns.
Properties
IUPAC Name |
N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3/c9-4-6(12)10-7(13)5-11-3-1-2-8(11)14/h1-5H2,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJQZSWSTXEFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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